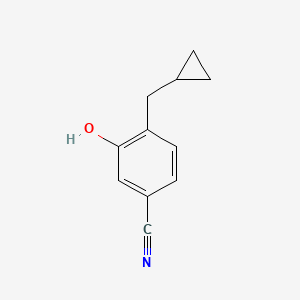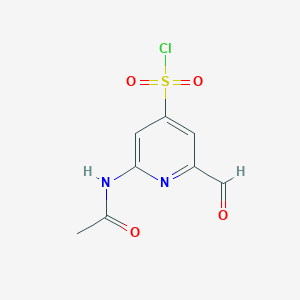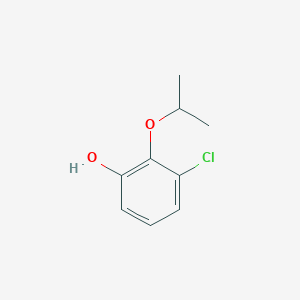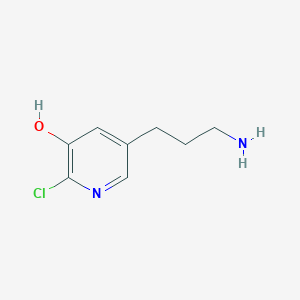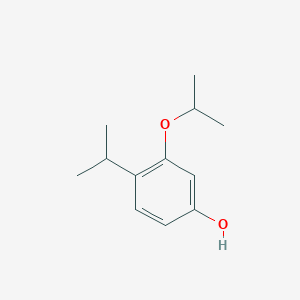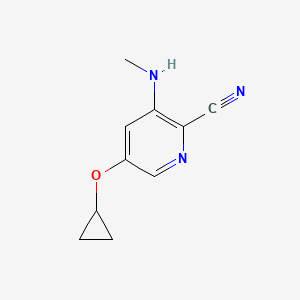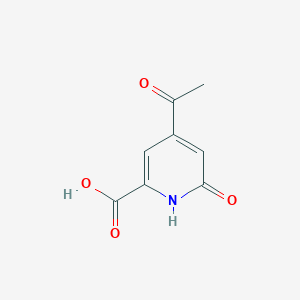
4-Acetyl-6-hydroxypyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-6-hydroxypyridine-2-carboxylic acid is a compound of significant interest in the fields of organic synthesis, pharmaceuticals, and agrochemicals. It is known for its unique chemical structure, which includes a pyridine ring substituted with acetyl, hydroxyl, and carboxylic acid groups. This compound is slightly soluble in water and is typically found in a white to cream powder form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-6-hydroxypyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-6-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxylic acid.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like manganese dioxide for dehydrogenation and acetic anhydride for acetylation . The reactions are typically carried out under controlled conditions, such as specific temperatures and the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield dehydrogenated products, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
4-Acetyl-6-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs . In chemistry, it serves as a chelating ligand with potential complexing ability, making it useful in the preparation of metal complexes . In biology and medicine, it is studied for its potential therapeutic properties and its role in various biochemical pathways .
Mechanism of Action
The mechanism of action of 4-Acetyl-6-hydroxypyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. It exhibits enol-keto tautomerism and acts as a chelating ligand, forming complexes with metal ions . This complexing ability can influence various biochemical processes and pathways, contributing to its effects in biological systems.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-Acetyl-6-hydroxypyridine-2-carboxylic acid include 6-Hydroxypyridine-2-carboxylic acid and 4-Hydroxypyridine-2-carboxylic acid . These compounds share structural similarities, such as the presence of hydroxyl and carboxylic acid groups on the pyridine ring.
Uniqueness: What sets this compound apart is the presence of the acetyl group, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-acetyl-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)5-2-6(8(12)13)9-7(11)3-5/h2-3H,1H3,(H,9,11)(H,12,13) |
InChI Key |
RSLTXKHCLSNUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)NC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




